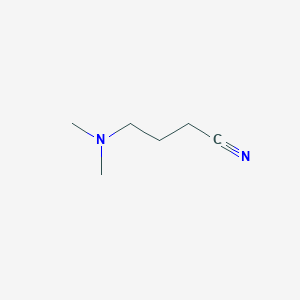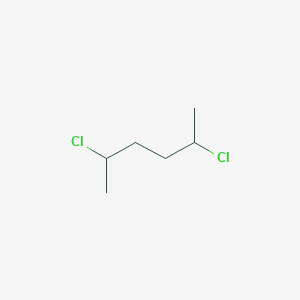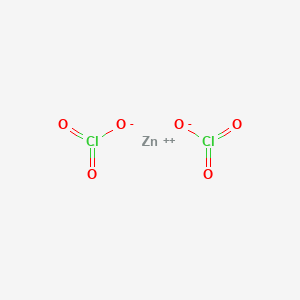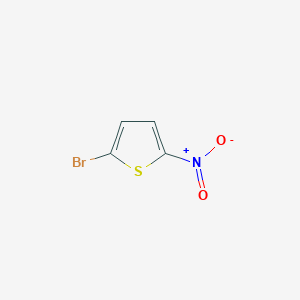
2-Bromo-5-nitrothiophene
Descripción general
Descripción
Synthesis Analysis
2-Bromo-5-nitrothiophene can be synthesized through various chemical routes. One effective method involves the reaction of dipotassium 2-nitro-1,1-ethylyenedithiolate with alpha-chloromethyl ketones in toluene catalyzed by tetrabutylammonium bromide (TBAB), showcasing a sensitive and selective approach for thiophene formation (Rao & Vasantham, 2009).
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-nitrothiophene and related compounds has been explored through spectroscopic studies and quantum mechanical calculations, revealing insights into their electronic structure and substituent effects. These analyses help understand the reactivity and stability of the compound, guiding further applications in material science and organic synthesis (Tong et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 2-Bromo-5-nitrothiophene include aromatic nucleophilic substitution reactions, as demonstrated in a study where it reacted with morpholine under specific conditions, providing insights into the solvent effects and reaction kinetics (Harifi‐Mood & Mousavi-Tekmedash, 2013). Additionally, its electrochemical reduction has been investigated, offering a glimpse into its redox behavior and potential applications in electronics and material science (Sosonkin et al., 1981).
Physical Properties Analysis
The physical properties of 2-Bromo-5-nitrothiophene, such as its crystal structure and spectroscopic characteristics, have been studied to understand its behavior in different conditions and its potential for various applications. For instance, the crystal structure and spectroscopic studies alongside quantum mechanical calculations of related compounds provide valuable data for designing new materials with desired properties (Tarı et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Bromo-5-nitrothiophene, including its reactivity and interaction with other chemical species, have been extensively explored. Studies on its reactivity towards nucleophiles and the effect of substituents provide a comprehensive understanding of its chemical behavior, essential for synthesizing new compounds and materials (Guanti et al., 1975).
Aplicaciones Científicas De Investigación
- Application : 2-Bromo-5-nitrothiophene is a heteroaryl halide that can be prepared from thiophene by bromination followed by nitration . It participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (II)-based chromophores .
- Results or Outcomes : The compound is used in the synthesis of oligothiophene precursors for generating (porphinato)zinc (II)-based chromophores . The exact results or outcomes, including any quantitative data or statistical analyses, are not specified in the sources.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Relevant Papers
There are several relevant papers on 2-Bromo-5-nitrothiophene. For instance, a paper titled “Synthesis of 2-Bromo-5-nitrothiophene and Its Derivatives via Bromine Atom Substitution with Secondary Cycloaliphatic Amines” discusses its synthesis . Another paper titled “Quantum chemical calculations, vibrational studies, HOMO-LUMO” investigates its molecular structure . A paper titled “Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis” discusses its mechanism of action .
Propiedades
IUPAC Name |
2-bromo-5-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNFMDYBAQDFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157275 | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitrothiophene | |
CAS RN |
13195-50-1 | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13195-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

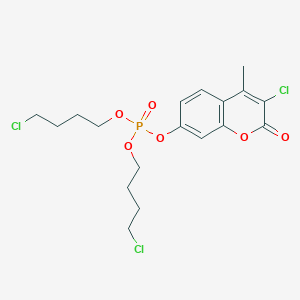
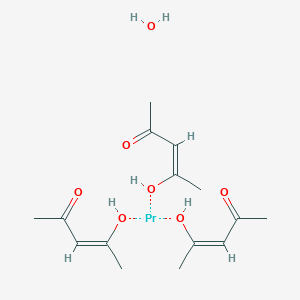

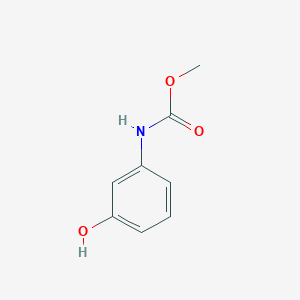
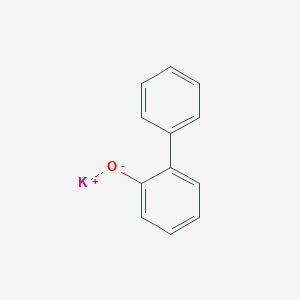
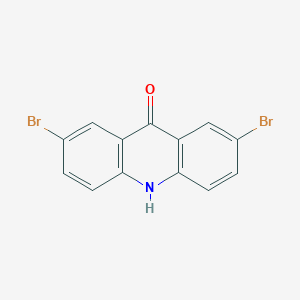
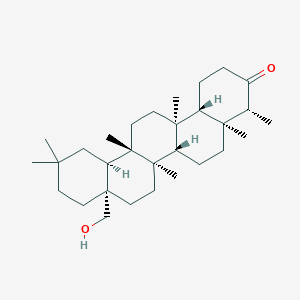
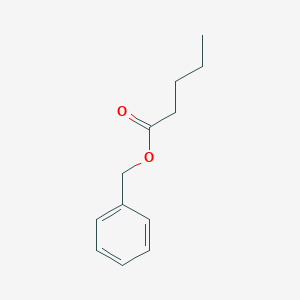

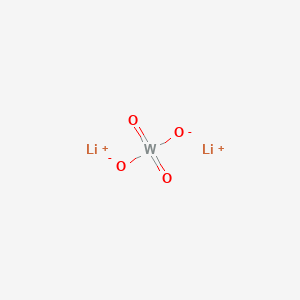
![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
